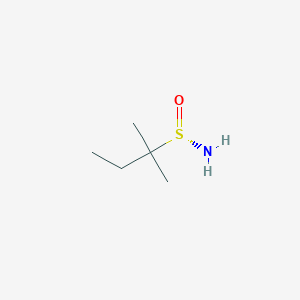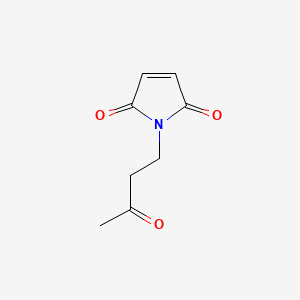![molecular formula C19H22N4O5S B2707773 3-Benzyl-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-63-3](/img/structure/B2707773.png)
3-Benzyl-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Oxaspirocyclic Compounds : A study by Jiang and Zeng (2016) focuses on the synthesis and crystal structures of new oxaspirocyclic compounds. These compounds, including variants of the 3-Benzyl-8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, have been analyzed using single crystal X-ray crystallography, providing insights into their molecular structure and potential applications in various fields of chemistry and materials science (Jiang & Zeng, 2016).
Antimicrobial and Detoxification Applications
- N-Halamine-Coated Cotton : Ren et al. (2009) synthesized an N-halamine precursor similar to the specified compound and bonded it onto cotton fabrics. This research explored the antimicrobial efficacies against Staphylococcus aureus and Escherichia coli, as well as the oxidation of toxic compounds, demonstrating the potential of such compounds in creating antimicrobial textiles and detoxification applications (Ren et al., 2009).
Chemical Properties and Reactivity
- Study of Frontier Molecular Orbitals : Chhakra et al. (2019) analyzed the chemical reactivity of molecules including the sulfonyl group, similar to the 3-Benzyl compound. The study included calculations of softness, electrophilicity, electronegativity, and the HOMO-LUMO energy gap, providing a deeper understanding of the chemical properties and potential reactivity of such compounds (Chhakra et al., 2019).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : A study by Chafiq et al. (2020) on spirocyclopropane derivatives, which share a structural similarity with the specified compound, showed effectiveness in inhibiting corrosion in acidic solutions. This indicates the potential of similar compounds in applications related to corrosion protection (Chafiq et al., 2020).
Anticonvulsant Activity
- Impact on Anticonvulsant Activity : Research by Obniska et al. (2006) on N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives, which are structurally related to the 3-Benzyl compound, explored their anticonvulsant and neurotoxic properties. This suggests the potential use of similar compounds in developing anticonvulsant drugs (Obniska et al., 2006).
Eigenschaften
IUPAC Name |
3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-13-16(14(2)28-21-13)29(26,27)22-10-8-19(9-11-22)17(24)23(18(25)20-19)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIILEFNISXHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)
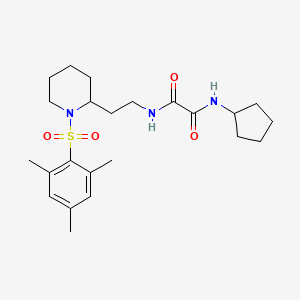
![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)

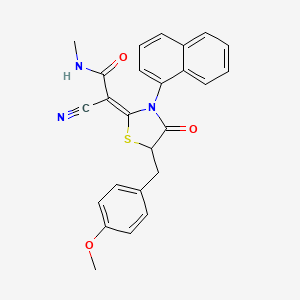
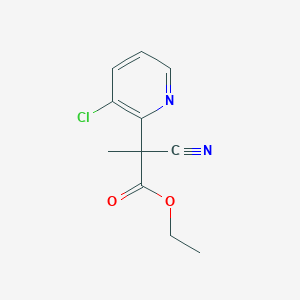
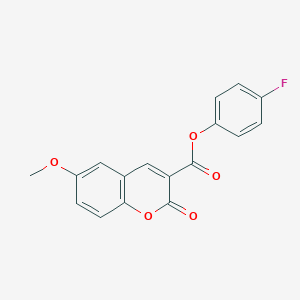
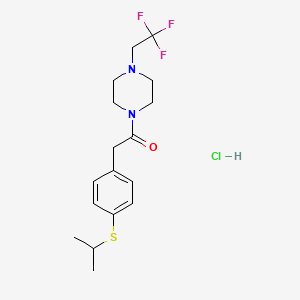

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)
